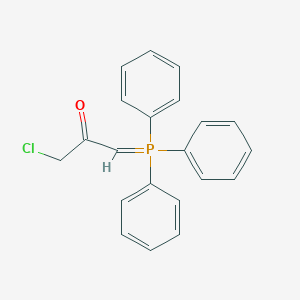

3-Chloro-2-oxopropylidene triphenylphosphorane

Description

The exact mass of the compound 2-Propanone, 1-chloro-3-(triphenylphosphoranylidene)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 146374. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-chloro-3-(triphenyl-λ5-phosphanylidene)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClOP/c22-16-18(23)17-24(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,17H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYAMPFDYTBDISG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=CC(=O)CCl)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClOP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80301784 | |

| Record name | 2-Propanone, 1-chloro-3-(triphenylphosphoranylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80301784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13605-66-8 | |

| Record name | 1-Chloro-3-(triphenylphosphoranylidene)-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13605-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propanone, 1-chloro-3-(triphenylphosphoranylidene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013605668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13605-66-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146374 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanone, 1-chloro-3-(triphenylphosphoranylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80301784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-3-(triphenyl phosphoranylidene)propan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis of 3-Chloro-2-oxopropylidene triphenylphosphorane

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-oxopropylidene triphenylphosphorane, systematically named 1-chloro-3-(triphenyl-λ⁵-phosphanylidene)propan-2-one, is a versatile organophosphorus ylide.[1] As a stabilized Wittig reagent, it is a valuable intermediate in organic synthesis, particularly for the formation of carbon-carbon bonds. Its utility is underscored by the presence of a reactive chloro-ketone functionality, which allows for further molecular elaborations, making it a significant building block in the synthesis of complex organic molecules, including pharmaceutical intermediates.[1][2][3] This technical guide provides a comprehensive overview of the synthesis of this compound, including a detailed experimental protocol, relevant data, and a conceptual workflow.

Synthesis Overview

The synthesis of this compound is typically achieved through a two-step process. The reaction commences with the nucleophilic attack of triphenylphosphine on a suitable electrophilic three-carbon building block containing a chlorine atom and a ketone or a precursor thereof. The most common starting materials for this synthesis are 1,3-dichloroacetone or chloroacetyl chloride.[1] This initial reaction forms a stable phosphonium salt. Subsequent deprotonation of this salt by a base yields the desired ylide, this compound.

Physicochemical Data

A summary of the key physicochemical properties of the starting materials and the final product is presented in the table below for easy reference.

| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Starting Material 1 | Triphenylphosphine | 603-35-0 | C₁₈H₁₅P | 262.29 |

| Starting Material 2 | 1,3-Dichloroacetone | 534-07-6 | C₃H₄Cl₂O | 126.97 |

| Product | 1-Chloro-3-(triphenyl-λ⁵-phosphanylidene)propan-2-one | 13605-66-8 | C₂₁H₁₈ClOP | 352.80[1] |

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound, based on established procedures for analogous phosphorane syntheses.

Step 1: Synthesis of (2-Chloro-1-acetonyl)triphenylphosphonium chloride (Phosphonium Salt Intermediate)

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add triphenylphosphine (26.23 g, 0.1 mol) and 100 mL of anhydrous toluene.

-

Dissolution: Stir the mixture at room temperature under a nitrogen atmosphere until the triphenylphosphine is completely dissolved.

-

Addition of Dichloroacetone: To the stirred solution, add 1,3-dichloroacetone (12.7 g, 0.1 mol) dropwise over a period of 30 minutes. An exothermic reaction may be observed.

-

Reaction: Heat the reaction mixture to reflux (approximately 110°C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Isolation of Phosphonium Salt: After the reaction is complete, cool the mixture to room temperature. The phosphonium salt will precipitate out of the solution. Collect the white solid by vacuum filtration and wash it with two 50 mL portions of cold diethyl ether.

-

Drying: Dry the resulting phosphonium salt under vacuum to a constant weight.

Step 2: Synthesis of this compound (Ylide Formation)

-

Suspension of Phosphonium Salt: Suspend the dried (2-Chloro-1-acetonyl)triphenylphosphonium chloride (from Step 1) in 150 mL of a 1:1 mixture of water and methanol in a 500 mL Erlenmeyer flask.

-

Neutralization: While stirring vigorously, add a 2 M aqueous solution of sodium hydroxide dropwise until the pH of the mixture is between 8 and 9.

-

Ylide Precipitation: Continue to stir the mixture vigorously for 1 hour at room temperature. The ylide will precipitate as a solid.

-

Isolation of Ylide: Collect the precipitate by vacuum filtration and wash it thoroughly with distilled water until the filtrate is neutral.

-

Drying and Purification: Dry the crude product in a vacuum desiccator over phosphorus pentoxide. For higher purity, the product can be recrystallized from a suitable solvent such as ethyl acetate or a mixture of dichloromethane and hexanes.

Reaction Workflow and Logic

The synthesis of this compound follows a logical progression from readily available starting materials to the final ylide product. This workflow is depicted in the following diagram.

Caption: A diagram illustrating the two-step synthesis of this compound.

Application in Wittig Reaction: A Conceptual Workflow

This compound is primarily used as a Wittig reagent for the synthesis of α,β-unsaturated ketones. The general workflow for its application in a Wittig reaction is outlined below.

Caption: A conceptual diagram showing the key steps of a Wittig reaction utilizing the title compound.

Conclusion

This technical guide provides a foundational understanding of the synthesis of this compound. The detailed protocol, based on established chemical principles, offers a practical starting point for researchers. The versatility of this ylide as a synthetic intermediate, particularly in the construction of functionalized alkenes, ensures its continued relevance in the fields of organic synthesis and drug discovery. Further research into the applications of this reagent is likely to uncover novel synthetic pathways and lead to the development of new chemical entities with potential therapeutic value.

References

- 1. Buy this compound (EVT-368036) | 13605-66-8 [evitachem.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Chloro-2-oxopropylidene triphenylphosphorane

CAS Number: 13605-66-8

A Core Reagent for the Synthesis of Functionalized Alkenes in Drug Discovery and Development

This technical guide provides a comprehensive overview of 3-Chloro-2-oxopropylidene triphenylphosphorane, a versatile organophosphorus reagent. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and applications, particularly in the construction of complex molecular architectures relevant to medicinal chemistry.

Chemical and Physical Properties

This compound, also known by its IUPAC name 1-chloro-3-(triphenyl-λ5-phosphanylidene)propan-2-one, is a stable phosphorus ylide. Its key properties are summarized in the table below.

| Property | Value |

| CAS Number | 13605-66-8 |

| Molecular Formula | C₂₁H₁₈ClOP |

| Molecular Weight | 352.80 g/mol |

| IUPAC Name | 1-chloro-3-(triphenyl-λ5-phosphanylidene)propan-2-one |

| Synonyms | 1-chloro-3-(triphenylphosphoranylidene)acetone, (3-Chloro-2-oxopropylidene)triphenylphosphorane |

| Appearance | White to light beige crystalline powder |

| Purity | Typically ≥99% |

Synthesis of this compound

Experimental Protocol: Synthesis of 1-(triphenylphosphoranylidene)propan-2-one (Analogous Compound)

This protocol for a similar compound provides a strong procedural basis.[1]

Materials:

-

Triphenylphosphine

-

1-chloropropan-2-one

-

Chloroform

-

Ethyl acetate

-

Water

-

Methanol

Procedure:

-

A solution of 1-chloropropan-2-one (50 g, 540.4 mmol) in chloroform (150 mL) is added dropwise to a solution of triphenylphosphine (141.72 g, 540.4 mmol) in chloroform (150 mL) under a nitrogen atmosphere.[1]

-

The reaction mixture is stirred at 70 °C for 12 hours.[1]

-

The resulting phosphonium salt precipitates and is collected by filtration.[1]

-

The precipitate is washed with ethyl acetate and dried under vacuum.[1]

-

The dried phosphonium salt is then suspended in a mixture of water (250 mL) and methanol (250 mL) and stirred for 1 hour to yield the ylide.[1]

To synthesize this compound, 1,3-dichloroacetone would be used in place of 1-chloropropan-2-one, reacting with one equivalent of triphenylphosphine.

Applications in Organic Synthesis: The Wittig Reaction

The primary application of this compound is as a reagent in the Wittig reaction to produce α,β-unsaturated ketones.[2] This reaction is a cornerstone of organic synthesis for its reliability in forming carbon-carbon double bonds at a specific location.[3]

The general mechanism of the Wittig reaction involves the nucleophilic attack of the ylide on a carbonyl compound (aldehyde or ketone) to form a betaine intermediate, which then collapses to an oxaphosphetane. This four-membered ring intermediate subsequently fragments to yield the desired alkene and triphenylphosphine oxide. The formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for this reaction.

General Experimental Protocol for Wittig Reaction

The following is a general procedure for a Wittig reaction that can be adapted for use with this compound.

Materials:

-

Phosphonium salt (precursor to the ylide)

-

A suitable base (e.g., sodium hydroxide, potassium tert-butoxide)

-

Anhydrous solvent (e.g., THF, Dichloromethane)

-

Aldehyde or ketone

-

Hexanes or a similar non-polar solvent for workup

Procedure:

-

Ylide Generation: The corresponding phosphonium salt is suspended in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).[3] The mixture is cooled (e.g., to 0 °C), and a strong base is added portion-wise to generate the ylide, often indicated by a color change.[3] The mixture is stirred to ensure complete formation of the ylide.[3]

-

Reaction with Carbonyl: A solution of the aldehyde or ketone in the same anhydrous solvent is added dropwise to the ylide solution at a controlled temperature.[3] The reaction is allowed to proceed, often with warming to room temperature, and monitored by a suitable technique like Thin Layer Chromatography (TLC).[3]

-

Work-up and Purification: Upon completion, the reaction mixture is worked up to remove the triphenylphosphine oxide byproduct. This often involves adding a non-polar solvent like hexanes to precipitate the oxide, which is then removed by filtration.[3] The filtrate, containing the desired alkene product, is then concentrated, and the crude product is purified, typically by column chromatography.[3]

Caption: General workflow for the Wittig reaction.

Relevance in Drug Discovery and Development

While this compound may not be a therapeutic agent itself, its utility in constructing α,β-unsaturated ketones makes it a valuable tool in medicinal chemistry. This structural motif is present in a wide range of biologically active molecules and serves as a key intermediate in the synthesis of various therapeutic agents.

The introduction of a chlorine atom into a molecule can significantly alter its biological properties, including lipophilicity, metabolic stability, and binding affinity to protein targets. Therefore, the ability to synthesize chloro-substituted building blocks is of great importance in drug discovery.

Application in the Synthesis of Bioactive Scaffolds

The α,β-unsaturated ketone moiety is a known pharmacophore and a versatile synthetic intermediate. For instance, such structures are precursors for the synthesis of various heterocyclic compounds that form the core of many drugs. The Wittig reaction, utilizing reagents like this compound, provides a direct and predictable method for accessing these important intermediates.

While direct synthesis of a marketed drug using this specific phosphorane is not prominently documented, its application can be inferred in the synthesis of various classes of inhibitors, such as:

-

Kinase Inhibitors: Many kinase inhibitors feature heterocyclic cores that can be synthesized from precursors containing α,β-unsaturated ketone functionalities.[3]

-

Protease Inhibitors: The development of protease inhibitors often involves the synthesis of complex molecules where precise control of stereochemistry and functional group placement is crucial, a task for which the Wittig reaction is well-suited.

-

Anti-inflammatory Agents: Some non-steroidal anti-inflammatory agents contain scaffolds that can be derived from Wittig reaction products.[4]

The use of this reagent allows for the introduction of a reactive chloromethyl ketone handle, which can be further functionalized, enabling the exploration of structure-activity relationships in drug development programs.

Caption: Role in the synthesis of potential drug candidates.

Signaling Pathways: An Indirect Role

There is no evidence to suggest that this compound directly interacts with or modulates any biological signaling pathways. Its significance lies in its role as a synthetic tool to create molecules that can modulate these pathways.

For example, many cancers are characterized by the dysregulation of signaling pathways such as the PI3K/Akt/mTOR pathway.[3] The development of small molecule inhibitors that target kinases within these pathways is a major focus of cancer drug discovery. The synthesis of these inhibitors often relies on versatile chemical reactions like the Wittig reaction to construct the core molecular scaffolds. By providing a reliable method for synthesizing key structural motifs, this compound indirectly contributes to the development of therapeutics that target these critical cellular processes.

Caption: Example of a signaling pathway targeted by inhibitors.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its primary utility lies in the Wittig reaction for the stereoselective synthesis of α,β-unsaturated ketones, which are important intermediates in the preparation of more complex molecules. While not biologically active itself, its role in facilitating the construction of key structural motifs makes it an important tool for researchers and scientists in the field of drug discovery and development, contributing indirectly to the creation of novel therapeutics targeting a range of diseases.

References

"physical and chemical properties of 3-Chloro-2-oxopropylidene triphenylphosphorane"

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Chloro-2-oxopropylidene triphenylphosphorane, a versatile organophosphorus reagent. The document details its synthesis, reactivity, and spectral characteristics, offering valuable insights for its application in organic synthesis, particularly in the construction of complex molecular architectures relevant to drug development. Experimental protocols for its preparation and utilization in Wittig reactions are provided, alongside tabulated quantitative data and visual representations of key chemical processes.

Introduction

This compound, also known by its IUPAC name 1-chloro-3-(triphenyl-λ5-phosphanylidene)propan-2-one, is a stabilized phosphorus ylide.[1] Its structure incorporates a triphenylphosphine moiety, a ketone, and a chloroalkyl group, making it a valuable bifunctional reagent in organic synthesis. The presence of the electron-withdrawing chloroacetyl group stabilizes the ylide, rendering it less reactive than non-stabilized ylides, which in turn influences the stereochemical outcome of its reactions.[2][3] This guide aims to consolidate the available technical data on this compound to facilitate its effective use in research and development.

Physical and Chemical Properties

This compound is a solid at room temperature and is generally soluble in common organic solvents.[1] Its stability is fair under anhydrous conditions, but it is susceptible to hydrolysis.

Physical Properties

A summary of the key physical properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 13605-66-8 | [2][4] |

| Molecular Formula | C21H18ClOP | [2][4] |

| Molecular Weight | 352.8 g/mol | [2] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 79-83 °C (for the parent compound, triphenylphosphine) | |

| Solubility | Soluble in dichloromethane and acetone; less soluble in water. | [1] |

| Stability | Relatively stable under anhydrous conditions; hydrolyzes in the presence of moisture. | [1] |

Chemical Properties

The chemical reactivity of this compound is dominated by the nucleophilic character of the ylidic carbon and the electrophilic nature of the carbonyl carbon. Its primary application is in the Wittig reaction for the synthesis of α,β-unsaturated ketones.

Spectral Data

The structural characterization of this compound is accomplished through various spectroscopic techniques.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of this phosphorane.

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the phenyl protons, typically in the aromatic region (δ 7.0-8.0 ppm), and signals for the methylene (-CH2Cl) and methine (=CH) protons of the oxopropylidene chain. The coupling between the phosphorus atom and adjacent protons would result in splitting of these signals.

¹³C NMR: The carbon NMR spectrum would display signals for the phenyl carbons, the carbonyl carbon (C=O), the ylidic carbon (P=C), and the chloromethyl carbon (-CH2Cl). The carbon-phosphorus coupling constants provide valuable structural information.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O (Ketone) | ~1650-1750 |

| C=C (Aromatic) | ~1450-1600 |

| C-H (Aromatic) | ~3000-3100 |

| C-H (Aliphatic) | ~2850-3000 |

| P-C | Fingerprint Region |

| C-Cl | ~600-800 |

Mass Spectrometry (MS)

Mass spectrometry would show the molecular ion peak corresponding to the molecular weight of the compound (m/z 352.8), along with fragmentation patterns characteristic of the triphenylphosphine and chloro-oxopropylidene moieties.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and application of this compound.

Synthesis of this compound

This protocol describes the synthesis from triphenylphosphine and chloroacetyl chloride.[1]

Materials:

-

Triphenylphosphine

-

Chloroacetyl chloride

-

Anhydrous diethyl ether (or other suitable aprotic solvent)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve triphenylphosphine in anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add an equimolar amount of chloroacetyl chloride dropwise to the stirred solution.

-

A precipitate, the phosphonium salt intermediate, will form.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

-

To generate the ylide, a suitable base (e.g., a tertiary amine or a mild inorganic base) is added to deprotonate the phosphonium salt.

-

The resulting ylide can be isolated by filtration and washing with a non-polar solvent or used in situ for subsequent reactions.

Diagram of Synthesis Workflow:

Wittig Reaction with an Aromatic Aldehyde

This protocol outlines a general procedure for the Wittig olefination using this compound.[5][6]

Materials:

-

This compound

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Anhydrous solvent (e.g., Dichloromethane or THF)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve the aromatic aldehyde in the anhydrous solvent.

-

Add a stoichiometric amount of this compound to the solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by column chromatography, to separate the desired alkene from the triphenylphosphine oxide byproduct.

Reaction Mechanisms

Understanding the underlying reaction mechanisms is key to optimizing reaction conditions and predicting product outcomes.

Synthesis Mechanism

The synthesis proceeds via a nucleophilic attack of triphenylphosphine on the electrophilic carbonyl carbon of chloroacetyl chloride, followed by deprotonation.

Wittig Reaction Mechanism

The Wittig reaction mechanism involves the formation of a betaine intermediate, which then cyclizes to an oxaphosphetane that subsequently decomposes to the alkene and triphenylphosphine oxide.[7][8]

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its stability and reactivity make it a useful tool for the stereoselective formation of carbon-carbon double bonds, particularly in the synthesis of functionalized α,β-unsaturated ketones. This guide has provided a detailed overview of its properties, synthesis, and reactivity, which should serve as a valuable resource for chemists in academic and industrial research.

References

- 1. books.rsc.org [books.rsc.org]

- 2. Buy this compound (EVT-368036) | 13605-66-8 [evitachem.com]

- 3. Wittig reaction - Wikipedia [en.wikipedia.org]

- 4. pschemicals.com [pschemicals.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of 1‑Fluoroalkyl-5-Substituted-1,2,3-Triazoles from Carbonyl-Stabilized Phosphonium Ylides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Chloro-2-oxopropylidene triphenylphosphorane: Structure, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-2-oxopropylidene triphenylphosphorane, with the IUPAC name 1-chloro-3-(triphenyl-λ⁵-phosphanylidene)propan-2-one, is a stabilized phosphorus ylide, a class of organophosphorus compounds widely employed in synthetic organic chemistry. Its utility stems from its role as a key reagent in the Wittig reaction, enabling the formation of carbon-carbon double bonds with a high degree of control. This technical guide provides a comprehensive overview of the molecular structure, synthesis, and reactivity of this compound, along with detailed experimental protocols and data presented for clarity and practical application in a research and development setting.

Molecular Structure and Properties

This compound is characterized by a phosphorus atom double-bonded to a carbon atom, forming the ylide functionality. The phosphorus is also bonded to three phenyl groups. The carbanionic center is stabilized by the adjacent carbonyl group, classifying it as a stabilized ylide. This stabilization influences its reactivity and stability, making it generally more stable and less reactive than non-stabilized ylides.[1][2]

Physicochemical Properties

Quantitative data for this compound is not extensively reported in publicly available literature. The following table summarizes key physicochemical properties, with some data estimated or based on the closely related and well-characterized compound, 1-(Triphenylphosphoranylidene)-2-propanone.

| Property | Value | Source |

| CAS Number | 13605-66-8 | |

| Molecular Formula | C₂₁H₁₈ClOP | |

| Molecular Weight | 352.80 g/mol | Calculated |

| Appearance | White to light beige crystalline powder (expected) | [3] (for analogous compound) |

| Melting Point | 200-202 °C (for 1-(Triphenylphosphoranylidene)-2-propanone) | [3] |

| Solubility | Soluble in chloroform, slightly soluble in methanol (for 1-(Triphenylphosphoranylidene)-2-propanone) | [3] |

Spectroscopic Data (Representative)

| Spectroscopy | Expected Features |

| ¹H NMR | Signals for the triphenylphosphine protons (multiplet, ~7.4-7.8 ppm), a singlet for the methylene protons adjacent to the chlorine, and a doublet for the methine proton coupled to phosphorus. |

| ¹³C NMR | Resonances for the carbonyl carbon, the ylidic carbon (coupled to phosphorus), the methylene carbon bearing the chlorine, and multiple signals for the aromatic carbons of the phenyl groups. |

| ³¹P NMR | A characteristic chemical shift for the phosphorus atom in the ylide. For a similar stabilized ylide, a chemical shift of δ 24.27 was reported.[2] |

| IR Spectroscopy | A strong absorption band for the carbonyl group (C=O) stretching, typically in the region of 1600-1650 cm⁻¹, and bands corresponding to the P-Ph bonds. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Synthesis and Characterization: Experimental Protocols

The synthesis of this compound is typically achieved through the reaction of triphenylphosphine with chloroacetyl chloride. While a specific detailed protocol for this exact molecule is not widely published, the following procedure is a representative method for the synthesis of stabilized phosphorus ylides.

Synthesis of this compound (Representative Protocol)

Materials:

-

Triphenylphosphine (TPP)

-

Chloroacetyl chloride

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Triethylamine (Et₃N) or another suitable base

-

Schlenk flask and standard glassware for inert atmosphere techniques

-

Magnetic stirrer

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve triphenylphosphine (1.0 equivalent) in anhydrous diethyl ether or THF.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add chloroacetyl chloride (1.0 equivalent) to the stirred solution. A precipitate of the intermediate phosphonium salt is expected to form.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for an additional 2 hours.

-

Cool the mixture back to 0 °C and add triethylamine (1.1 equivalents) dropwise to the suspension. The triethylamine acts as a base to deprotonate the phosphonium salt, forming the ylide.

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the triethylammonium chloride byproduct can be removed by filtration.

-

The solvent is removed from the filtrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and hexanes.

Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Reactivity and Applications

As a stabilized ylide, this compound is a key reagent in the Wittig reaction for the synthesis of α,β-unsaturated ketones bearing a chloromethyl group. These products are versatile intermediates for further chemical transformations.

The Wittig Reaction Mechanism

The generally accepted mechanism for the Wittig reaction of a stabilized ylide involves the formation of an oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine oxide. The formation of the stable triphenylphosphine oxide is a major driving force for the reaction.

Biological Activity

There is no significant information available in the searched scientific literature to suggest that this compound has any specific biological activity or is involved in any signaling pathways. Its primary role is as a synthetic intermediate in organic chemistry. However, some related compounds containing the azetidinone ring, which can be synthesized using β-lactam precursors, have been reported to exhibit antibacterial and other biological activities.[4]

Conclusion

This compound is a valuable stabilized ylide for organic synthesis, particularly for the construction of functionalized alkenes through the Wittig reaction. While specific quantitative data for this compound is sparse, this guide provides a comprehensive overview of its expected properties, a representative synthetic protocol, and its primary mode of reactivity. The information presented herein serves as a foundational resource for researchers and scientists in the fields of organic synthesis and drug development, enabling its effective application in the laboratory. Further research to fully characterize this compound would be a valuable contribution to the field.

References

Spectral Analysis of 3-Chloro-2-oxopropylidene triphenylphosphorane: A Technical Guide

An In-depth Guide for Researchers and Drug Development Professionals on the Spectroscopic Characterization of 3-Chloro-2-oxopropylidene triphenylphosphorane.

Molecular Structure:

-

IUPAC Name: 1-chloro-3-(triphenyl-λ⁵-phosphanylidene)propan-2-one[1]

-

Molecular Formula: C₂₁H₁₈ClOP[2]

-

Molecular Weight: 352.80 g/mol [2]

-

Key Functional Groups: Triphenylphosphorane ylide, ketone, chloroalkyl group.[1]

Predicted Spectral Data

The following tables summarize the expected spectral data for this compound based on the characteristic spectroscopic signatures of its constituent functional groups.

Table 1: Predicted ¹H, ¹³C, and ³¹P NMR Spectral Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling | Assignment |

| ¹H NMR | 7.5 - 7.9 | Multiplet | Phenyl protons (ortho, meta, para) |

| ~4.5 | Doublet (due to coupling with ³¹P) | P=CH | |

| ~4.0 | Singlet | CH₂Cl | |

| ¹³C NMR | 128 - 134 | Multiple signals, some with P-C coupling | Phenyl carbons (ortho, meta, para, ipso) |

| ~190 | Doublet (due to coupling with ³¹P) | C=O | |

| ~50 | Doublet (due to coupling with ³¹P) | P=CH | |

| ~45 | Singlet | CH₂Cl | |

| ³¹P NMR | +5 to +25 | Singlet or multiplet if coupled to protons | PPh₃ |

Note: Chemical shifts are relative to TMS for ¹H and ¹³C, and 85% H₃PO₄ for ³¹P. The exact chemical shifts can be influenced by the solvent used.

Table 2: Predicted Infrared (IR) Spectroscopy Data

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3050 - 3080 | C-H stretch (aromatic) | Medium |

| 2900 - 3000 | C-H stretch (aliphatic) | Medium |

| ~1670 | C=O stretch (ketone, conjugated with ylide) | Strong |

| 1430 - 1450 | P-Ph stretch | Strong |

| ~1100 | P-Ph stretch | Strong |

| 690 - 750 | C-H bend (aromatic) | Strong |

| 600 - 800 | C-Cl stretch | Medium |

Note: The conjugation of the carbonyl group with the ylide is expected to lower the C=O stretching frequency compared to a simple aliphatic ketone (typically ~1715 cm⁻¹).[3]

Table 3: Predicted Mass Spectrometry (MS) Data

| m/z Value | Predicted Fragment Ion | Notes |

| 352/354 | [M]⁺˙ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for one chlorine atom. |

| 262 | [M - CH₂Cl - CO]⁺˙ or [PPh₃]⁺ | Loss of the chloroacetyl group or triphenylphosphine cation. |

| 183 | [PPh₂]⁺ | Phenyl group rearrangement and fragmentation. |

| 77 | [C₆H₅]⁺ | Phenyl cation. |

Note: Fragmentation patterns in mass spectrometry can be complex and are highly dependent on the ionization method used.

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the ¹H, ¹³C, and ³¹P chemical environments in the molecule.

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For ³¹P NMR, an external standard of 85% H₃PO₄ is typically used (δ = 0.0 ppm).

-

-

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans will be required. A 45-90° pulse angle and a relaxation delay of 2-5 seconds are common.

-

³¹P NMR: Acquire a proton-decoupled ³¹P spectrum. ³¹P is a sensitive nucleus, so acquisition times are generally shorter than for ¹³C NMR.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

-

Phase and baseline correct the resulting spectra.

-

Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

-

Reference the spectra to the internal (TMS) or external (H₃PO₄) standard.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.

Methodology:

-

Sample Preparation:

-

Solid Sample (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

Solid Sample (KBr Pellet): Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Solution: Dissolve the sample in a suitable solvent (e.g., chloroform) that has minimal absorption in the regions of interest.

-

-

Instrumentation:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or pure solvent).

-

Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

-

Identify and label the characteristic absorption bands corresponding to the functional groups.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation:

-

Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).[4]

-

The solution may need to be further diluted depending on the sensitivity of the instrument and the ionization technique.

-

-

Instrumentation:

-

Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is recommended for accurate mass measurements to confirm the elemental composition.

-

-

Data Acquisition:

-

Introduce the sample into the ion source. For ESI, this is typically done via direct infusion or through a liquid chromatography (LC) system. For EI, the sample is often introduced via a direct insertion probe or a gas chromatograph (GC).

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

-

Data Processing:

-

Identify the molecular ion peak ([M]⁺˙ or [M+H]⁺).

-

Analyze the isotopic pattern of the molecular ion to confirm the presence of chlorine.

-

Identify and analyze the major fragment ions to deduce the fragmentation pathways.

-

Visualization of Analytical Workflow and Logic

The following diagrams, generated using Graphviz, illustrate the experimental workflow for spectral analysis and the logical relationship between the different spectroscopic techniques for structural elucidation.

Caption: Experimental workflow for the spectral analysis of a chemical compound.

References

The Stability and Handling of 3-Chloro-2-oxopropylidene triphenylphosphorane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-oxopropylidene triphenylphosphorane is a versatile organophosphorus reagent widely employed in organic synthesis. Its unique chemical structure, featuring a reactive ylide functionality alongside a chloro-keto moiety, makes it a valuable tool for the construction of complex molecular architectures, particularly in the synthesis of pharmaceuticals and other bioactive compounds. This technical guide provides a comprehensive overview of the stability, handling, synthesis, and reactivity of this important reagent, with a focus on practical applications for laboratory professionals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for its appropriate handling, storage, and application in chemical reactions.

| Property | Value |

| CAS Number | 13605-66-8 |

| Molecular Formula | C₂₁H₁₈ClOP |

| Molecular Weight | 352.80 g/mol [1] |

| Appearance | Solid |

| Solubility | Soluble in dichloromethane and acetone. |

| Stability | Relatively stable under anhydrous conditions; may hydrolyze in the presence of moisture. |

Table 1: Physicochemical Properties of this compound

Stability and Handling

Storage:

-

Store in a cool, dry place.

-

Keep the container tightly sealed to prevent moisture ingress, which can lead to hydrolysis.

-

Store under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation.

Handling:

-

Use in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Avoid generating dust during handling.

Synthesis

The synthesis of this compound typically involves the reaction of triphenylphosphine with a suitable chloro-oxo precursor. A general synthetic pathway is illustrated below.

References

An In-depth Technical Guide on the Mechanism of Action of 3-Chloro-2-oxopropylidene triphenylphosphorane

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Chloro-2-oxopropylidene triphenylphosphorane is a multifunctional organophosphorus compound. It belongs to the class of phosphorus ylides, also known as phosphoranes. Its structure incorporates a nucleophilic ylide carbon, an electrophilic ketone, and a reactive alpha-chloro group, making it a versatile reagent in organic synthesis. For drug development professionals, the triphenylphosphonium moiety is of particular interest due to its established role in targeting mitochondria. This guide will elucidate the chemical mechanism of action of this compound and propose a potential biological mechanism of action relevant to drug development.

Chemical Mechanism of Action

The primary chemical role of this compound is as a stabilized ylide in the Wittig reaction.[1][2] The presence of the adjacent ketone group withdraws electron density from the carbanion, thus stabilizing the ylide. This stability influences its reactivity and the stereochemistry of the products formed.[1][3]

The Wittig Reaction

The Wittig reaction is a Nobel Prize-winning method for the synthesis of alkenes from aldehydes or ketones.[3][4] For this compound, the reaction proceeds as follows:

-

Nucleophilic Attack: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone.[2][5]

-

Intermediate Formation: This attack leads to the formation of a zwitterionic intermediate called a betaine, which subsequently cyclizes to form a four-membered ring intermediate known as an oxaphosphetane.[1][5]

-

Alkene Formation: The oxaphosphetane is unstable and decomposes to yield the final alkene product and triphenylphosphine oxide. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is the driving force for this reaction.[6]

Because this compound is a stabilized ylide, the Wittig reaction typically favors the formation of the (E)-alkene (trans isomer) due to thermodynamic control.[1][2]

Caption: The Wittig Reaction Mechanism.

Reactivity of the α-Chloro Ketone Moiety

The presence of the α-chloro ketone functional group provides a second site of reactivity.[7][8] The carbon atom attached to the chlorine is electrophilic and susceptible to nucleophilic substitution (SN2) reactions.[8] This allows for the introduction of various functional groups at this position.

Caption: Nucleophilic Substitution at the α-Carbon.

Proposed Biological Mechanism of Action

While no specific biological studies on this compound have been found, its chemical structure suggests a plausible mechanism of action relevant to drug development, particularly in oncology. This proposed mechanism involves two key features of the molecule: the triphenylphosphonium (TPP) cation and the reactive α-chloro ketone.

Mitochondrial Targeting by the Triphenylphosphonium Cation

The triphenylphosphonium (TPP) cation is a well-established lipophilic cation that can be used to target molecules to mitochondria.[9][10][11][12] Due to the large negative membrane potential across the inner mitochondrial membrane, these positively charged TPP-containing molecules accumulate within the mitochondria.[11][13] This targeting strategy has been extensively used to deliver therapeutic agents to the mitochondria of cancer cells.[9][10]

Alkylation of Mitochondrial Components by the α-Chloro Ketone

Once localized within the mitochondria, the α-chloro ketone moiety of this compound can act as an alkylating agent.[7][14] The electrophilic α-carbon can react with nucleophilic residues (such as cysteine, histidine, or lysine) in mitochondrial proteins or with mitochondrial DNA. This covalent modification can disrupt mitochondrial function, leading to:

-

Inhibition of cellular respiration.

-

Induction of oxidative stress.

-

Release of pro-apoptotic factors (e.g., cytochrome c).

-

Ultimately, triggering of apoptosis (programmed cell death).

Caption: Proposed Biological Mechanism of Action.

Data Presentation

Currently, there is a lack of specific quantitative data for this compound in the scientific literature. The following tables are provided as templates to illustrate how such data would be presented.

Table 1: Wittig Reaction Yields with Various Carbonyls

| Entry | Aldehyde/Ketone | Product | Yield (%) |

| 1 | Data not available | Data not available | Data not available |

| 2 | Data not available | Data not available | Data not available |

Table 2: Biological Activity Data

| Cell Line | IC50 (µM) | Mechanism |

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

Experimental Protocols

The following are representative experimental protocols for the synthesis and use of this compound. These are generalized procedures and may require optimization for specific applications.

Representative Synthesis of this compound

This procedure is adapted from the general synthesis of keto-stabilized phosphoranes.[15]

-

Phosphonium Salt Formation:

-

Dissolve triphenylphosphine (1 equivalent) in a suitable solvent (e.g., chloroform) under an inert atmosphere (e.g., nitrogen).

-

Add chloroacetyl chloride (1 equivalent) dropwise to the solution.

-

Heat the reaction mixture at reflux for several hours.

-

Cool the mixture to room temperature and collect the precipitated phosphonium salt by filtration.

-

Wash the salt with a non-polar solvent (e.g., diethyl ether) and dry under vacuum.

-

-

Ylide Formation:

-

Suspend the dried phosphonium salt in a biphasic mixture of dichloromethane and aqueous sodium hydroxide.

-

Stir the mixture vigorously at room temperature until the salt dissolves and the ylide is formed in the organic layer.

-

Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude this compound, which can be purified by recrystallization.

-

Representative Protocol for a Wittig Reaction

This protocol is a general procedure for the olefination of an aldehyde.[5][6]

-

Reaction Setup:

-

Dissolve this compound (1.1 equivalents) in a dry, aprotic solvent (e.g., tetrahydrofuran or dichloromethane) under an inert atmosphere.

-

Add the aldehyde (1 equivalent) to the solution.

-

-

Reaction and Workup:

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by thin-layer chromatography).

-

Remove the solvent under reduced pressure.

-

Add a non-polar solvent (e.g., hexane) to precipitate the triphenylphosphine oxide byproduct.

-

Filter the mixture and concentrate the filtrate.

-

Purify the crude product by column chromatography on silica gel to obtain the desired alkene.

-

Conclusion

This compound is a valuable synthetic reagent with a well-defined chemical mechanism of action centered on the Wittig reaction and the reactivity of its α-chloro ketone moiety. While its biological effects have not been explicitly studied, its structure presents a compelling hypothesis for a dual-action mechanism involving mitochondrial targeting and subsequent alkylation of mitochondrial components. This potential for targeted cytotoxicity makes it and similar compounds interesting candidates for further investigation in the field of drug development, particularly for anticancer therapies. Future research should focus on synthesizing and testing this compound in various biological assays to validate the proposed mechanism of action and to determine its therapeutic potential.

References

- 1. Wittig Reaction [organic-chemistry.org]

- 2. adichemistry.com [adichemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Alkene - Wikipedia [en.wikipedia.org]

- 5. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. mdpi.com [mdpi.com]

- 8. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 9. benthamdirect.com [benthamdirect.com]

- 10. Triphenylphosphine-Based Mitochondrial Targeting Nanocarriers: Advancing Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 14. researchgate.net [researchgate.net]

- 15. (ACETYLMETHYLENE)TRIPHENYLPHOSPHORANE synthesis - chemicalbook [chemicalbook.com]

Solubility Profile of 3-Chloro-2-oxopropylidene triphenylphosphorane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3-Chloro-2-oxopropylidene triphenylphosphorane, also known as (chloroacetyl)methylene-triphenylphosphorane, is a stabilized phosphorus ylide widely employed in synthetic organic chemistry. Its utility in the Wittig reaction and other carbon-carbon bond-forming reactions makes a thorough understanding of its physicochemical properties, particularly its solubility, crucial for reaction optimization, purification, and formulation in drug development processes.

General Solubility Characteristics

Based on available chemical literature, this compound exhibits the following general solubility profile:

-

High Solubility: The compound is generally soluble in chlorinated organic solvents such as dichloromethane and chloroform.[1] It also shows good solubility in polar aprotic solvents like acetone.[1]

-

Moderate Solubility: It is expected to have moderate solubility in other polar aprotic solvents such as tetrahydrofuran (THF), ethyl acetate, and acetonitrile.

-

Low Solubility: The compound is less soluble in nonpolar solvents like hexanes and diethyl ether.

-

Insolubility: It is considered insoluble or sparingly soluble in water due to its significant hydrophobic character.[1][2]

Quantitative Solubility Data

A comprehensive search of scientific databases and chemical literature did not yield specific quantitative data (e.g., g/L or mol/L at specified temperatures) for the solubility of this compound in various organic solvents. The absence of this data highlights a knowledge gap and underscores the importance of the experimental protocol provided in the subsequent section.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in an organic solvent of interest.

4.1. Materials

-

This compound (high purity)

-

Selected organic solvent (analytical grade, anhydrous)

-

Spatula

-

Analytical balance (readable to ±0.1 mg)

-

Vials with screw caps

-

Constant temperature bath or incubator

-

Magnetic stirrer and stir bars

-

Syringe filters (0.2 µm, solvent-compatible)

-

Pre-weighed evaporation dishes

-

Vacuum oven or desiccator

4.2. Procedure

-

Solvent Saturation:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Place the vial in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).

-

Stir the mixture vigorously using a magnetic stirrer for a predetermined equilibration time (typically 24-48 hours) to ensure the solution reaches saturation.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the solution to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to prevent precipitation upon cooling.

-

Immediately filter the solution through a 0.2 µm syringe filter into a pre-weighed evaporation dish. This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporation dish containing the filtered solution in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Once the solvent is completely evaporated, transfer the dish to a desiccator to cool to room temperature.

-

Weigh the evaporation dish containing the dried solute on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty evaporation dish from the final weight.

-

The solubility can then be expressed in various units:

-

g/L: (mass of solute in g) / (volume of solvent in L)

-

mol/L: (moles of solute) / (volume of solvent in L)

-

-

4.3. Data Validation

-

The experiment should be repeated at least three times for each solvent and temperature to ensure the reproducibility of the results.

-

The purity of the starting material and the evaporated solid should be confirmed by appropriate analytical techniques (e.g., NMR, HPLC) to ensure no degradation has occurred.

Visual Representation of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for the gravimetric determination of solubility.

Conclusion

References

An In-depth Technical Guide to 1-chloro-3-(triphenyl-λ⁵-phosphanylidene)propan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-chloro-3-(triphenyl-λ⁵-phosphanylidene)propan-2-one, a versatile organophosphorus ylide. The document details its chemical identity, physical and spectral properties, a detailed synthesis protocol, and its application in the Wittig reaction for the formation of α,β-unsaturated ketones. This guide is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, providing the necessary data and protocols for the effective utilization of this reagent.

Chemical Identity and Properties

IUPAC Name: 1-chloro-3-(triphenyl-λ⁵-phosphanylidene)propan-2-one

Synonyms: 3-Chloro-2-oxopropylidene triphenylphosphorane, (3-Chloroacetonylidene)triphenylphosphorane

Molecular Structure:

Figure 1: Chemical structure of 1-chloro-3-(triphenyl-λ⁵-phosphanylidene)propan-2-one.

This compound is classified as a stabilized phosphorus ylide due to the presence of the ketone functional group, which can delocalize the negative charge from the carbanion through resonance.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 13605-66-8 | |

| Molecular Formula | C₂₁H₁₈ClOP | |

| Molecular Weight | 352.79 g/mol | |

| Appearance | White to off-white powder | [1] |

| Melting Point | 200-202 °C (for the non-chlorinated analog, 1-(Triphenylphosphoranylidene)-2-propanone) | [1] |

| Solubility | Soluble in chloroform, slightly soluble in methanol | [1] |

Spectroscopic Data

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.4 - 7.8 | m | 15H | P(C₆H ₅)₃ |

| ~ 4.2 | s | 2H | Cl-CH₂ -C=O |

| ~ 3.5 | d | 1H | P=CH |

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~ 195 | C =O |

| ~ 125 - 135 | P(C ₆H₅)₃ |

| ~ 45 | Cl-C H₂-C=O |

| ~ 30 | P=C H |

Table 4: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~ 3050 | C-H (aromatic) |

| ~ 2950 | C-H (aliphatic) |

| ~ 1680 | C=O (ketone) |

| ~ 1440 | P-Ph |

| ~ 750 | C-Cl |

Experimental Protocols

Synthesis of 1-chloro-3-(triphenyl-λ⁵-phosphanylidene)propan-2-one

This protocol describes the synthesis of the title compound from triphenylphosphine and chloroacetyl chloride.

Reaction Scheme:

Figure 2: Synthesis of 1-chloro-3-(triphenyl-λ⁵-phosphanylidene)propan-2-one.

Materials:

-

Triphenylphosphine (1.0 eq)

-

Chloroacetyl chloride (1.0 eq)

-

Anhydrous diethyl ether or THF

-

Triethylamine (1.1 eq)

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine in anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of chloroacetyl chloride in anhydrous diethyl ether from the dropping funnel to the stirred triphenylphosphine solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. A white precipitate of the phosphonium salt will form.

-

Filter the phosphonium salt under vacuum, wash with cold diethyl ether, and dry in vacuo.

-

To a suspension of the dried phosphonium salt in anhydrous THF, add triethylamine dropwise at 0 °C.

-

Stir the mixture at room temperature for 1-2 hours. The formation of the ylide is usually indicated by a color change.

-

The resulting ylide solution can be used directly in the next step or the solvent can be removed under reduced pressure to yield the solid ylide.

Purification:

The crude ylide can be purified by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and hexane.

Wittig Reaction with Benzaldehyde

This protocol details the use of 1-chloro-3-(triphenyl-λ⁵-phosphanylidene)propan-2-one in a Wittig reaction with benzaldehyde to synthesize (E)-1-chloro-4-phenylbut-3-en-2-one.

Reaction Scheme:

References

The Genesis of a Cornerstone Reaction: An In-depth Technical Guide to the Discovery and History of Phosphoranes in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the pivotal discovery and rich history of phosphoranes, a class of organophosphorus compounds that revolutionized synthetic organic chemistry. From their early conceptualization to their indispensable role in modern drug development, we will explore the key scientific milestones, detail the fundamental reaction mechanisms, and provide practical experimental protocols.

A Serendipitous Discovery and a Nobel-Winning Legacy

The story of phosphoranes in organic synthesis is intrinsically linked to the groundbreaking work of two Nobel laureates, Hermann Staudinger and Georg Wittig.

The Prelude: Staudinger's Iminophosphoranes

In the early 20th century, German chemist Hermann Staudinger, renowned for his pioneering work in polymer chemistry for which he received the Nobel Prize in Chemistry in 1953, laid the foundational groundwork. In 1919, Staudinger and his colleague Meyer reported the reaction of organic azides with triphenylphosphine to form iminophosphoranes, also known as aza-ylides.[1][2] This reaction, now known as the Staudinger reaction, was the first to describe a compound with a double bond between phosphorus and nitrogen.[1][2] While not a direct synthesis of the carbon-centered phosphoranes that would follow, Staudinger's work was crucial in establishing the reactivity of phosphines and the concept of ylide-like structures.

The Breakthrough: Georg Wittig and the Olefination Reaction

The defining moment in the history of phosphoranes arrived in 1954, when German chemist Georg Wittig and his coworker Ulrich Schöllkopf reported a novel reaction that would forever change the landscape of organic synthesis.[3] They discovered that a phosphorus ylide, specifically methylenetriphenylphosphorane, could react with a carbonyl compound (an aldehyde or ketone) to form an alkene and triphenylphosphine oxide.[4][5] This reaction, aptly named the Wittig reaction, provided a remarkably reliable and versatile method for the formation of carbon-carbon double bonds with precise control over their location.[5][6] For this monumental contribution, Georg Wittig was awarded the Nobel Prize in Chemistry in 1979.[6][7]

The Wittig reaction's significance lies in its ability to construct complex organic molecules by coupling two smaller fragments, a carbonyl compound and a phosphonium ylide.[8] This capability has made it an invaluable tool in the synthesis of a vast array of important compounds, including natural products, pharmaceuticals like vitamin A, and other biologically active molecules.[7][9]

The Heart of the Reaction: Mechanism and Stereochemistry

The power of the Wittig reaction stems from its well-defined mechanism, which proceeds through a cyclic intermediate. The stereochemical outcome of the reaction is highly dependent on the nature of the phosphorus ylide employed.

Formation of the Phosphorus Ylide (Wittig Reagent)

The journey begins with the synthesis of the phosphorus ylide, often referred to as the Wittig reagent. This is typically a two-step process:

-

SN2 Reaction: A trialkyl- or triarylphosphine, most commonly triphenylphosphine, acts as a nucleophile and attacks an alkyl halide in an SN2 reaction to form a stable phosphonium salt.[10][11]

-

Deprotonation: A strong base is then used to deprotonate the carbon atom adjacent to the positively charged phosphorus, forming the ylide.[10][11] Common bases include n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK).[7][12]

The resulting ylide is a resonance-stabilized species with a negatively charged carbon atom adjacent to a positively charged phosphorus atom.[12] It is this nucleophilic carbanion that drives the subsequent reaction with the carbonyl compound.

References

- 1. youtube.com [youtube.com]

- 2. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 3. Wittig reaction - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 7. Methylenetriphenylphosphorane - Wikiwand [wikiwand.com]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. community.wvu.edu [community.wvu.edu]

- 10. 31P [nmr.chem.ucsb.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. adichemistry.com [adichemistry.com]

Methodological & Application

Application Notes and Protocols for 3-Chloro-2-oxopropylidene triphenylphosphorane in Wittig Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-oxopropylidene triphenylphosphorane is a stabilized phosphorus ylide, also known as a Wittig reagent, that serves as a versatile tool in organic synthesis. Its primary application lies in the Wittig reaction, where it reacts with aldehydes and ketones to form α,β-unsaturated chloromethyl ketones. These products are valuable intermediates in the synthesis of various pharmaceuticals and complex organic molecules due to the presence of multiple functional groups that can be further manipulated. The stabilized nature of this ylide, owing to the adjacent ketone functionality, generally leads to the formation of the thermodynamically more stable (E)-alkene with high selectivity.[1]

Core Applications

The primary application of this compound is the synthesis of α,β-unsaturated chloromethyl ketones from carbonyl compounds. This transformation is a key step in the construction of complex molecular architectures. The resulting chlorovinyl ketone moiety is a versatile synthetic handle, amenable to nucleophilic substitution of the chlorine atom or further reactions at the enone system.

Data Presentation: Representative Wittig Reaction Yields

| Entry | Aldehyde | Product | Typical Yield (%) | Expected Stereoselectivity (E:Z) |

| 1 | Benzaldehyde | 1-Chloro-4-phenyl-3-buten-2-one | 85-95 | >95:5 |

| 2 | 4-Chlorobenzaldehyde | 1-Chloro-4-(4-chlorophenyl)-3-buten-2-one | 80-90 | >95:5 |

| 3 | 4-Methoxybenzaldehyde | 1-Chloro-4-(4-methoxyphenyl)-3-buten-2-one | 85-95 | >95:5 |

| 4 | 4-Nitrobenzaldehyde | 1-Chloro-4-(4-nitrophenyl)-3-buten-2-one | 75-85 | >95:5 |

| 5 | Cinnamaldehyde | 1-Chloro-6-phenyl-1,3-hexadien-5-one | 70-80 | >90:10 |

| 6 | Hexanal | 1-Chloro-3-nonen-2-one | 70-85 | >95:5 |

Note: Yields and stereoselectivity are highly dependent on reaction conditions, including solvent, temperature, and reaction time. The data presented here are illustrative for reactions carried out under standard laboratory conditions.

Experimental Protocols

Below are detailed protocols for the preparation of the Wittig reagent and its subsequent use in a typical Wittig reaction.

Protocol 1: Synthesis of this compound

This protocol describes the preparation of the ylide from chloroacetyl chloride and triphenylphosphine.

Materials:

-

Triphenylphosphine (PPh₃)

-

Chloroacetyl chloride

-

Anhydrous toluene

-

Anhydrous diethyl ether

-

Schlenk flask and standard glassware for inert atmosphere techniques

-

Magnetic stirrer and heating mantle

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine (1.0 eq) in anhydrous toluene.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add chloroacetyl chloride (1.0 eq) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

The formation of a precipitate, the phosphonium salt, will be observed.

-

To generate the ylide, a carefully controlled deprotonation is required. For stabilized ylides, a mild base is often sufficient. However, for the initial formation, the salt is typically isolated first.

-

Collect the phosphonium salt by vacuum filtration, wash with anhydrous diethyl ether, and dry under vacuum.

-

For the in situ generation of the ylide for immediate use in a Wittig reaction, the isolated phosphonium salt is suspended in an anhydrous solvent (e.g., dichloromethane or THF) and treated with a suitable base (e.g., triethylamine, sodium carbonate, or a milder base) until the ylide is formed, often indicated by a color change. For many stabilized ylides, the equilibrium lies towards the ylide form even with weaker bases.

Protocol 2: General Procedure for the Wittig Reaction with an Aromatic Aldehyde

This protocol details the reaction of this compound with an aromatic aldehyde to form an α,β-unsaturated chloromethyl ketone.

Materials:

-

This compound

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Hexanes

-

Diethyl ether

-

Silica gel for column chromatography

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

In a dry round-bottom flask, dissolve the aromatic aldehyde (1.0 eq) in anhydrous DCM.

-

Add this compound (1.1 - 1.2 eq) portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-24 hours.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

To the crude residue, add a mixture of hexanes and diethyl ether (e.g., 3:1) to precipitate the triphenylphosphine oxide byproduct.

-

Stir the suspension for 15-30 minutes, then filter through a plug of silica gel, washing with the same solvent mixture.

-

Alternatively, for a more rigorous purification, perform column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the pure α,β-unsaturated chloromethyl ketone.

-

Concentrate the filtrate under reduced pressure to obtain the purified product.

-

Characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS). The (E)-stereochemistry can be confirmed by the large coupling constant (typically >15 Hz) of the vinylic protons in the ¹H NMR spectrum.

Mandatory Visualizations

Wittig Reaction Mechanism

Caption: General mechanism of the Wittig reaction.

Experimental Workflow for Wittig Reaction and Purification

Caption: Experimental workflow for the Wittig reaction.

Troubleshooting and Safety

-

Low Yield: Ensure all reagents and solvents are anhydrous, as the ylide is sensitive to moisture. Confirm the complete formation of the ylide from its corresponding phosphonium salt. Sterically hindered ketones may give lower yields.

-

Mixture of Stereoisomers: While stabilized ylides strongly favor the (E)-isomer, reaction conditions can influence the stereochemical outcome. Running the reaction at lower temperatures may improve selectivity.

-

Difficulty in Removing Triphenylphosphine Oxide: This byproduct can sometimes be challenging to separate. Precipitation with a non-polar solvent is often effective. For more persistent cases, conversion of the oxide to a more easily separable derivative or specialized chromatographic techniques may be necessary.

-

Safety: Handle all chemicals in a well-ventilated fume hood. Chloroacetyl chloride is corrosive and lachrymatory. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

By following these guidelines and protocols, researchers can effectively utilize this compound as a reliable reagent for the synthesis of α,β-unsaturated chloromethyl ketones, enabling the development of novel chemical entities.

References

Applications of 3-Chloro-2-oxopropylidene triphenylphosphorane in Organic Synthesis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-oxopropylidene triphenylphosphorane is a versatile bifunctional reagent in organic synthesis, combining the reactivity of a stabilized phosphorus ylide with a reactive chloromethyl ketone moiety. This unique structural combination allows for a range of transformations, making it a valuable tool for the construction of complex molecular architectures, particularly in the synthesis of pharmaceuticals and other bioactive molecules. Its primary applications lie in Wittig reactions for the formation of α,β-unsaturated chloromethyl ketones and in cycloaddition reactions for the synthesis of various heterocyclic systems.

This document provides detailed application notes, experimental protocols, and data for the use of this compound in organic synthesis.

Synthesis of this compound

The reagent is typically prepared in a two-step sequence starting from the reaction of triphenylphosphine with chloroacetyl chloride to form the corresponding phosphonium salt, followed by deprotonation with a mild base.

Experimental Protocol: Synthesis of (2-chloroacetyl)methylenetriphenylphosphorane

Step 1: Synthesis of [2-(chloroacetyl)methyl]triphenylphosphonium chloride

A solution of chloroacetyl chloride (1.13 g, 10 mmol) in dry chloroform (20 mL) is added dropwise to a stirred solution of triphenylphosphine (2.62 g, 10 mmol) in dry chloroform (30 mL) under an inert nitrogen atmosphere. The reaction mixture is heated to reflux at 70°C for 12 hours. During this time, a white precipitate of the phosphonium salt forms. After cooling to room temperature, the precipitate is collected by filtration, washed with ethyl acetate, and dried under vacuum to yield the phosphonium salt.

Step 2: Synthesis of this compound